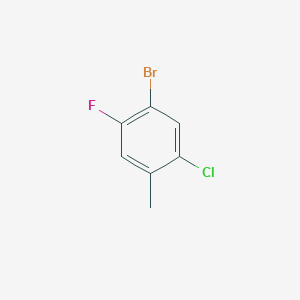

4-Bromo-2-chloro-5-fluorotoluene

CAS No.: 93765-83-4

Cat. No.: VC2002331

Molecular Formula: C7H5BrClF

Molecular Weight: 223.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93765-83-4 |

|---|---|

| Molecular Formula | C7H5BrClF |

| Molecular Weight | 223.47 g/mol |

| IUPAC Name | 1-bromo-5-chloro-2-fluoro-4-methylbenzene |

| Standard InChI | InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |

| Standard InChI Key | GYFUSHKOOPPODA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)Br)F |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)Br)F |

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-chloro-5-fluorotoluene belongs to the class of halogenated toluene derivatives, featuring three different halogen substituents on the aromatic ring. Its precise chemical identification parameters are presented in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 93765-83-4 |

| IUPAC Name | 1-bromo-5-chloro-2-fluoro-4-methylbenzene |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| InChI | InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |

| InChI Key | GYFUSHKOOPPODA-UHFFFAOYSA-N |

The compound features a toluene backbone (methylbenzene) with three halogen substituents at specific positions: bromine at position 4, chlorine at position 2, and fluorine at position 5 . This trihalogenated arrangement creates a unique electronic distribution and steric environment that influences its chemical reactivity.

Structural Isomers and Related Compounds

Several structural isomers of this compound exist with varying halogen positioning. Notable examples include:

-

4-Bromo-2-chloro-6-fluorotoluene (CAS: 1806058-46-7)

-

1-Bromo-2-chloro-5-fluoro-4-methylbenzene (CAS: 201849-17-4)

These positional isomers can display distinct chemical and physical properties, reactivity patterns, and biological activities .

Physical and Chemical Properties

4-Bromo-2-chloro-5-fluorotoluene presents as a colorless to pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized in Table 2.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 221°C (standard pressure); 100-103°C (22 mm Hg) |

| Flash Point | 88°C |

| Density | 1.618 g/cm³ |

| Log Kow (octanol-water coefficient) | 4.2752 |

| Storage Temperature | Ambient/Room temperature |

Synthesis Methods

The industrial and laboratory preparation of 4-Bromo-2-chloro-5-fluorotoluene typically involves multi-step halogenation reactions on appropriate toluene derivatives. Several synthetic routes have been documented in chemical literature.

Halogenation Sequence Approaches

A common synthetic strategy involves sequential halogenation of toluene or pre-halogenated toluene derivatives:

-

Starting from 4-bromo-2-nitrotoluene, followed by reduction, diazotization, and chlorination

-

Subsequent introduction of the fluorine atom via directed metallation or nucleophilic substitution

-

Alternative routes may employ 2-chloro-5-fluorotoluene as the starting material with selective bromination

Applications and Uses

4-Bromo-2-chloro-5-fluorotoluene serves primarily as a versatile synthetic intermediate, with applications spanning several industries and research fields.

Pharmaceutical Applications

The compound functions as a key building block in the synthesis of pharmaceutical compounds, particularly those requiring specific halogenated aromatic substructures. Its utility stems from:

-

Serving as a substrate for cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

Acting as a precursor for further functionalization through metal-halogen exchange

-

Contributing to the development of novel anticancer agents and other bioactive compounds

Research has demonstrated that derivatives of this compound can be utilized to synthesize novel anticancer agents, leveraging the unique electronic and steric properties conferred by the halogen substitution pattern.

Agrochemical Applications

In agrochemical development, 4-Bromo-2-chloro-5-fluorotoluene contributes to the synthesis of:

-

Selective herbicides

-

Insecticides with enhanced metabolic stability

-

Fungicides featuring halogenated aromatic cores

The presence of multiple halogens often enhances metabolic stability, lipophilicity, and target selectivity of resulting agrochemical products.

Environmental Behavior and Fate

The environmental properties of 4-Bromo-2-chloro-5-fluorotoluene reflect its halogenated nature and have implications for its environmental persistence and distribution.

Table 3: Environmental Parameters

| Parameter | Value | Classification |

|---|---|---|

| Persistence in Water/Soil | HIGH | |

| Persistence in Air | HIGH | |

| Bioaccumulation Potential | MEDIUM | LogKOW = 4.2752 |

| Mobility in Soil | LOW | KOC = 1186 |

The compound demonstrates high environmental persistence in both water/soil and air compartments, suggesting resistance to degradation by natural processes. Its bioaccumulation potential is classified as medium, indicating moderate ability to accumulate in organisms. The low mobility in soil (KOC = 1186) suggests it tends to bind to soil and organic matter rather than leach into groundwater .

| Hazard Type | Classification | GHS Code |

|---|---|---|

| Skin Effects | Skin Irritation Category 2 | H315 |

| Eye Effects | Serious Eye Irritation Category 2 | H319 |

| Respiratory Effects | Specific Target Organ Toxicity - Single Exposure Category 3 (Respiratory Irritation) | H335 |

The compound is assigned the signal word "Warning" under GHS classification systems .

Research Developments and Future Directions

Recent research involving 4-Bromo-2-chloro-5-fluorotoluene has focused on expanding its utility as a synthetic building block and exploring novel applications.

Cross-Coupling Applications

Studies have demonstrated the effectiveness of this compound in various cross-coupling reactions, including:

-

Suzuki-Miyaura couplings for biaryl synthesis

-

Sonogashira reactions for introducing alkynyl groups

-

Buchwald-Hartwig aminations for carbon-nitrogen bond formation

The presence of three different halogens allows for selective metal-halogen exchange and sequential coupling reactions, enabling controlled functionalization at specific positions.

Development of Novel Bioactive Compounds

Research findings suggest that derivatives of 4-Bromo-2-chloro-5-fluorotoluene can be utilized to synthesize novel compounds with promising biological activities:

-

Anticancer agents targeting specific cellular pathways

-

Insecticides with enhanced metabolic stability and target specificity

-

Anti-inflammatory compounds with improved pharmacokinetic profiles

Future research directions will likely explore optimization of reaction conditions, development of asymmetric transformations, and further investigation of structure-activity relationships in derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume